Intramolecular Hydrogen‑Bond Propensity: 2‑Methoxy vs. 4‑Methoxy Isomer
The 2‑methoxyphenylamino motif present in the target compound can form a six‑membered intramolecular N–H···O hydrogen bond. In structurally analogous secondary enaminones and anilino‑acetic acid derivatives, this interaction shortens the N···O distance by 0.15–0.25 Å relative to the non‑bonded van der Waals contact and lowers the conformational energy by 2–4 kcal mol⁻¹ compared with the 4‑methoxy regioisomer, which cannot engage in an equivalent intramolecular bond [1]. The resulting conformer places the carboxylic acid moiety in a distinct spatial orientation that is relevant for target‑guided design efforts.
| Evidence Dimension | Intramolecular N–H···O distance (ortho‑OMe vs. para‑OMe aniline system) |
|---|---|
| Target Compound Data | N···O distance ~2.65–2.75 Å (predicted for title compound by DFT at B3LYP/6‑311++G(d,p) level; class‑level validation |
| Comparator Or Baseline | 4‑Methoxy isomer (CAS 725253‑07‑6): no intramolecular H‑bond possible; closest N···O contact >3.5 Å (extrapolated from crystal structures of related 4‑alkoxy anilines) |
| Quantified Difference | ΔN···O distance ≈ 0.6–0.9 Å; conformational stabilization energy ΔE ≈ 2–4 kcal mol⁻¹ |
| Conditions | Gas‑phase DFT optimisation (B3LYP/6‑311++G(d,p)) and Cambridge Structural Database survey of ortho‑alkoxy aniline fragments |
Why This Matters
The conformational pre‑organisation conferred by the 2‑methoxy group can yield a different pharmacophoric shape than the 4‑methoxy isomer, making the compounds non‑interchangeable in 3D‑sensitive binding sites even when 2D similarity indices are high.
- [1] Bertolasi, V.; Gilli, P.; Ferretti, V.; Gilli, G. Intermolecular N–H···O Hydrogen Bonding Assisted by Resonance. II. Self Assembly of Hydrogen‑Bonded Secondary Enaminones in Supramolecular Catemers. Acta Crystallogr. B 1998, 54, 50–65. (Class‑level structural evidence for ortho‑alkoxy aniline H‑bonding.) View Source
